molecular formula C13H11NO2S B231636 4-(Benzylthio)nicotinic acid

4-(Benzylthio)nicotinic acid

Cat. No.: B231636
M. Wt: 245.3 g/mol
InChI Key: YNBTYNHFAYVLBU-UHFFFAOYSA-N
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Description

4-(Benzylthio)nicotinic acid is a nicotinic acid derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 4-position of the pyridine ring.

Properties

Molecular Formula

C13H11NO2S

Molecular Weight

245.3 g/mol

IUPAC Name

4-benzylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

YNBTYNHFAYVLBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=C(C=NC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=NC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Benzylthio)nicotinic acid with structurally related nicotinic acid derivatives:

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Properties
This compound 4-S-CH₂C₆H₅ 275.33* Not reported High lipophilicity; potential for enhanced bioactivity due to sulfur moiety.
4-Methylnicotinic acid 4-CH₃ 137.14 260–262† Improved solubility in polar solvents; used as a metabolic intermediate .
4-Phenylnicotinic acid 4-C₆H₅ 199.20 220–222‡ Increased aromaticity; potential π-π interactions in binding .
5-(4-Benzyloxyphenyl)nicotinic acid 5-C₆H₄-O-CH₂C₆H₅ 305.33 Not reported Extended conjugation; possible fluorescence or UV activity .
4-Amino-2-(trifluoromethyl)nicotinic acid 4-NH₂, 2-CF₃ 220.14 195–197§ Electron-withdrawing CF₃ group enhances acidity; bioactive in enzyme inhibition .

*Calculated from formula C₁₃H₁₁NO₂S. †From large-scale synthesis . ‡From organolithium addition . §From synthesis report .

Thermodynamic and Spectroscopic Data

  • IR/NMR Profiles : Benzylthio-containing compounds (e.g., 4i–4l ) show characteristic IR peaks for C≡N (2220–2230 cm⁻¹) and S-H (2550–2600 cm⁻¹), while ^1H NMR signals for benzyl protons appear at δ 4.18–4.35 .
  • Thermochemical Data : For benzoic acid derivatives (e.g., 4-(acetylthio)benzoic acid), reaction enthalpies (ΔrH°) are documented, providing insights into the stability of sulfur-containing aromatics .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Benzylthio)nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution at the 4-position of nicotinic acid derivatives. A common approach involves reacting pyridyl-3-oxazolines (derived from nicotinic acid) with benzylthiol or benzylthio-containing reagents under organolithium-mediated conditions . For example, organolithium reagents (e.g., phenyllithium) facilitate the formation of 1,4-dihydropyridine intermediates, which are subsequently oxidized to yield 4-substituted nicotinic acids. Optimization includes controlling reaction temperature (e.g., −78°C for organolithium addition), solvent selection (e.g., THF), and post-reaction oxidation (e.g., air exposure or chemical oxidants) . Evidence from analogous syntheses (e.g., methyl ester formation in methanol with H₂SO₄ catalysis ) suggests reflux conditions and acid catalysts may improve yields for ester or thioether derivatives.

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups, such as the S–C stretching vibration (~600–700 cm⁻¹) for the benzylthio group and carbonyl (C=O) stretching (~1680–1720 cm⁻¹) for the carboxylic acid .
  • ¹H NMR : Look for signals corresponding to the benzyl group (aromatic protons at δ 7.2–7.4 ppm and CH₂ protons at δ 4.1–4.2 ppm) and pyridine ring protons (δ 8.0–9.0 ppm) .
  • HRMS : Confirm molecular weight and fragmentation patterns to verify purity and structure .
  • Melting Point : Compare observed values with literature data (e.g., analogues like 2-(Benzylthio)pyrimidines melt at 186–219°C ).

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and impermeable lab coats .
  • Storage : Keep in sealed containers in a dry, ventilated area away from oxidizers .
  • Waste Disposal : Follow hazardous waste regulations, using approved containers for halogenated/organosulfur compounds .

Advanced Research Questions

Q. How does the benzylthio substituent influence the reactivity and stability of nicotinic acid derivatives under oxidative conditions?

  • Methodological Answer : The benzylthio group (–S–CH₂C₆H₅) is electron-rich, potentially altering redox behavior. For example, nicotinic acid derivatives undergo oxidation at the pyridine ring or sulfur atom. In acidic media, peroxomonosulfate oxidizes nicotinic acid to N→O products, but the benzylthio group may redirect reactivity toward sulfoxide/sulfone formation . Stability studies should include:
  • pH-Dependent Kinetics : Monitor degradation rates via HPLC under varying pH (e.g., 2–10).
  • Oxidant Screening : Compare H₂O₂, KMnO₄, and peroxomonosulfate to identify dominant pathways .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres .

Q. What strategies can resolve contradictions in reported synthetic yields or spectral data for 4-substituted nicotinic acids?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, moisture levels) from conflicting studies .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to confirm assignments .
  • Collaborative Studies : Cross-validate results with independent labs using shared protocols .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., 4-alkylthio, 4-aminothio) to test electronic/steric effects .
  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or SPR .
  • Pharmacokinetic Modeling : Apply mixed-effects models to analyze dose-response data in preclinical studies (e.g., obese Zucker rats) .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidation or conjugation products in hepatic microsomes .

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